molecular formula C7H10ClN3S B2514945 3-(4-chloro-1H-pyrazol-1-yl)butanethioamide CAS No. 1006320-01-9

3-(4-chloro-1H-pyrazol-1-yl)butanethioamide

Cat. No.: B2514945
CAS No.: 1006320-01-9
M. Wt: 203.69
InChI Key: ZCQITIVMYGCFHZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)butanethioamide typically involves the reaction of 4-chloro-1H-pyrazole with butanethioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

3-(4-chloro-1H-pyrazol-1-yl)butanethioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-(4-chloropyrazol-1-yl)butanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3S/c1-5(2-7(9)12)11-4-6(8)3-10-11/h3-5H,2H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQITIVMYGCFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=S)N)N1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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